2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride
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Overview
Description
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H15NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride typically involves the alkylation of 5-methylthiophene with a suitable alkylating agent, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using batch or continuous flow reactors to ensure consistent quality and yield. The process may involve multiple purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of thiophene derivatives with biological systems.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride is not well-documented. similar compounds often interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methylpyridin-2-yl)propan-1-amine dihydrochloride
- (5-Methylthiophen-2-yl)methylamine
- ®-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
Uniqueness
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and amine groups provides versatility in chemical synthesis and potential biological applications .
Biological Activity
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride, with a CAS number of 1864014-11-8, is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₆ClNS |
Molecular Weight | 205.75 g/mol |
SMILES Notation | Cl.CC(C)C(N)c1ccc(C)s1 |
InChI String | InChI=1S/C9H15NS.ClH/c1-6(2)9(10)8-5-4-7(3)11-8;/h4-6,9H,10H2,1-3H3;1H |
The biological activity of this compound is hypothesized to involve interactions with various receptors and enzymes. The presence of the thiophene ring may facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity to target proteins. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS) .
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological properties:
Case Studies
While direct case studies on this compound are scarce, related compounds have been evaluated for their biological effects:
- Cancer Cell Lines : A study on structurally similar thiophene derivatives showed that they inhibited the growth of murine melanoma cell lines by inducing apoptosis . This suggests potential for further exploration of this compound in oncology.
- Neuropharmacology : Investigations into other thiophene-containing amines have indicated potential as antidepressants or anxiolytics due to their action on serotonin receptors .
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amines. Suggested areas for future investigation include:
- In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to assess the efficacy and safety profile in various biological models.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects, particularly regarding receptor interactions and signaling pathways.
- Synthesis of Derivatives : Exploring synthetic modifications to enhance biological activity or reduce potential side effects.
Properties
Molecular Formula |
C9H16ClNS |
---|---|
Molecular Weight |
205.75 g/mol |
IUPAC Name |
2-methyl-1-(5-methylthiophen-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15NS.ClH/c1-6(2)9(10)8-5-4-7(3)11-8;/h4-6,9H,10H2,1-3H3;1H |
InChI Key |
PINNFTBAGRLUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(C)C)N.Cl |
Origin of Product |
United States |
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